Cas no 147517-06-4 (1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-)
1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
- Thunberginol C
- 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
- [ "" ]
- Thunbergil C
- 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
- 147517-06-4
- HY-N1151
- CS-0016441
- BCP23561
- 6,8-dihydroxy-3-(4-hydroxyphenyl)isochroman-1-one
- NCGC00385856-01!6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
- 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-, (+/-)-
- Thunbergil C ;3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
- UNII-X3P5X86ZBF
- SCHEMBL23067798
- Q7798880
- DTXSID00438304
- X3P5X86ZBF
- AKOS032948792
- FS-10392
- 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
- CHEMBL69267
- TG(14:0/20:2w6/20:4)
- Tag(14:0/20:2W6/20:4W6)
- Tracylglycerol(54:6)
- TG(14:0/20:2W6/20:4W6)
- Triacylglycerol(14:0/20:2/20:4)
- TG(14:0/20:2n6/20:4n6)
- DTXCID60389126
- Tracylglycerol(14:0/20:2/20:4)
- TAG(14:0/20:2w6/20:4)
- DA-58552
- TG(14:0/20:2/20:4)
- Tag(14:0/20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
- Tracylglycerol(14:0/20:2n6/20:4)
- Triacylglycerol(14:0/20:2W6/20:4W6)
- TAG(14:0/20:2n6/20:4)
- Tracylglycerol(14:0/20:2w6/20:4)
- TAG(14:0/20:2/20:4)
- Triacylglycerol(14:0/20:2n6/20:4n6)
- Triacylglycerol(14:0/20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
- Tag(14:0/20:2n6/20:4n6)
- TG(14:0/20:2n6/20:4)
-
- Inchi: 1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
- InChI Key: WMAITHDYVBQITD-UHFFFAOYSA-N
- SMILES: O1C(C2C(=CC(=CC=2CC1C1C=CC(=CC=1)O)O)O)=O
Computed Properties
- Exact Mass: 272.06800
- Monoisotopic Mass: 272.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 87Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 595.8±50.0 °C at 760 mmHg
- Flash Point: 232.0±23.6 °C
- PSA: 86.99000
- LogP: 2.25760
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41810-5mg |
6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one |
147517-06-4 | ,HPLC≥95% | 5mg |
¥3138.0 | 2023-09-06 | |
| TargetMol Chemicals | TMA0955-25mg |
Thunberginol C |
147517-06-4 | 25mg |
¥ 10600 | 2024-07-19 | ||
| TargetMol Chemicals | TMA0955-5 mg |
Thunberginol C |
147517-06-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | TMA0955-50 mg |
Thunberginol C |
147517-06-4 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
| TargetMol Chemicals | TMA0955-100 mg |
Thunberginol C |
147517-06-4 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
| TargetMol Chemicals | TMA0955-5mg |
Thunberginol C |
147517-06-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | TMA0955-50mg |
Thunberginol C |
147517-06-4 | 50mg |
¥ 13800 | 2024-07-19 | ||
| TargetMol Chemicals | TMA0955-100mg |
Thunberginol C |
147517-06-4 | 100mg |
¥ 17500 | 2024-07-19 |
1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
Introduction to 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4)
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4) is a significant compound in the field of medicinal chemistry and pharmacology. This compound, also known as 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydrobenzopyran-1(2H)-one, has garnered considerable attention due to its potential therapeutic applications and unique structural features. In this article, we will delve into the chemical properties, biological activities, and recent research advancements associated with this compound.
The molecular structure of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) is characterized by a benzopyran core with multiple hydroxyl groups. The presence of these hydroxyl groups imparts significant polarity and reactivity to the molecule, making it an interesting target for various chemical modifications and biological studies. The compound's IUPAC name is 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydrobenzopyran-1(2H)-one, which accurately describes its functional groups and structural arrangement.
In terms of physical properties, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) is a solid at room temperature with a melting point of approximately 200°C. It is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water due to its polar nature. These properties make it suitable for various analytical techniques and biological assays.
The biological activities of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) have been extensively studied in recent years. One of the most notable findings is its potent antioxidant activity. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for the development of anti-inflammatory and neuroprotective drugs.
Beyond its antioxidant properties, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) has also demonstrated significant anti-cancer potential. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have sparked interest in exploring this compound as a potential therapeutic agent for cancer treatment.
In addition to its direct biological effects, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) has been used as a synthetic intermediate in the development of novel pharmaceuticals. Its versatile chemical structure allows for the introduction of various functional groups through chemical modifications. This flexibility has led to the synthesis of numerous derivatives with enhanced pharmacological properties.
The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) typically involves multi-step processes starting from readily available starting materials. One common approach is the condensation of resorcinol with acetophenone followed by cyclization and reduction steps. Recent advancements in synthetic methods have focused on improving the yield and purity of the final product while minimizing environmental impact.
Clinical trials involving compounds derived from 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several derivatives showing favorable pharmacokinetic profiles and minimal side effects. These trials are crucial for translating laboratory findings into practical medical applications.
In conclusion, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmacology. Its unique chemical structure and diverse biological activities make it an important target for ongoing research and development efforts. As new studies continue to uncover its full potential, this compound is likely to play a significant role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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